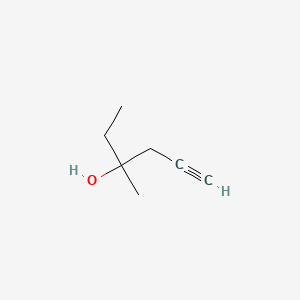

3-Methylhex-5-yn-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methylhex-5-yn-3-ol is a chemical compound with the CAS Number: 19135-01-4 . It has a molecular weight of 112.17 . The IUPAC name for this compound is 3-methyl-5-hexyn-3-ol . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 . This indicates that the compound has 7 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique

Decomposition and Isomerization

The decomposition and isomerization reactions of related radicals, such as the 5-methylhex-1-yl radical, have been extensively studied. These reactions, occurring at high temperatures and pressures, involve various mechanisms including intramolecular H-transfer and beta C-C bond scission. Such studies provide insights into the thermal stability and reactivity of compounds structurally related to 3-Methylhex-5-yn-3-ol, crucial for applications in high-temperature environments (Awan, McGivern, Tsang, & Manion, 2010).

Oligomerization with Palladium Catalysts

3-Methylhex-1-yne-3-ol has been oligomerized using Pd(II) acetylacetonate with various phosphorus ligands, yielding dimers and trimers. This demonstrates its potential in synthesizing complex organic compounds with specific structural features. The study explores the relationship between catalyst variations and product ratios, highlighting its applicability in tailored synthetic chemistry (Wiedenhöft, Steinfeldt, & Singer, 1993).

Novel Formation of Iodobenzene Derivatives

In another study, derivatives of this compound, such as 1-(methylthio)-3-tosylhexa-1,3-dien-5-ynes, were used in iodine-induced intramolecular cyclization. This process, accelerated by UV irradiation, resulted in the formation of iodobenzene derivatives, underlining the potential of this compound in synthesizing complex organic molecules (Matsumoto, Takase, & Ogura, 2008).

Enzymatic Synthesis Studies

In the field of enzymatic synthesis, this compound-related compounds like 3(R)-HETE were synthesized through cross-coupling and catalytic hydrogenation. This highlights its relevance in the enzymatic production of biologically significant molecules (Groza, Ivanov, Romanov, Myagkova, & Nigam, 2002).

Safety and Hazards

The safety information for 3-Methylhex-5-yn-3-ol includes several hazard statements: H227, H315, H319, H335 . These indicate that the compound is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring proper ventilation .

Propriétés

IUPAC Name |

3-methylhex-5-yn-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h1,8H,5-6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZBGZSZYNWHEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC#C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)oxy)propanoic acid](/img/structure/B2985535.png)

![methyl 4-{[(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2985538.png)

![4-(dimethylsulfamoyl)-N-[[5-[2-(4-methoxyphenyl)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2985541.png)

![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2985542.png)

![Ethyl 4-[4-[[4-(4-cyanophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2985543.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2985545.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2985547.png)

![(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985550.png)